5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Overview
Description
5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms at the 5 and 6 positions, and a carboxamide group attached to a cyclopropylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with cyclopropylmethylamine under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 3,6-Dichloro-N-phenyl-1-benzothiophene-2-carboxamide
- 3,6-Dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide
Uniqueness
5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5,6-dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-8-3-7(5-13-9(8)12)10(15)14-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQMUIJSLSMGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(N=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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